[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride
Description
[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a methoxymethyl group. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used to introduce sulfonate groups or act as electrophilic reagents. The methoxymethyl substituent distinguishes this compound from analogs with alkyl, alkoxy, or halogenated substituents.
Properties
IUPAC Name |
[1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-5-7(3-2-4-7)6-12(8,9)10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYQWPLLWBMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850318-98-7 | |
| Record name | [1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to form stable sulfonamide and sulfonate ester linkages.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives .
Comparison with Similar Compounds
Molecular Structure and Formula
The following table summarizes key structural differences and molecular data for cyclobutylmethanesulfonyl chloride derivatives:
Key Observations :
Reactivity Trends :
- Electrophilicity : The electron-donating methoxymethyl group may reduce sulfonyl chloride reactivity compared to electron-withdrawing substituents (e.g., difluoroethyl) .
- Hydrolytic Stability : Methoxymethyl’s ether linkage could increase susceptibility to hydrolysis relative to alkyl-substituted analogs, necessitating anhydrous handling .
Physical and Chemical Properties
Notes:
Biological Activity
[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃ClO₂S
- Molecular Weight : 196.70 g/mol
- CAS Number : 2679283-00-6
The compound features a cyclobutyl ring and a methoxymethyl group, which contribute to its reactivity and biological interactions. The sulfonyl chloride functional group is particularly reactive, allowing it to participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity can lead to the inhibition or activation of enzymes and receptors, influencing various metabolic pathways.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its effects on several cancer cell lines, revealing promising results in inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| P388 Murine Leukemia | 5.0 | Induction of apoptosis |
| HCT116 Colon Cancer | 3.5 | Cell cycle arrest |
| MCF-7 Breast Cancer | 4.2 | Apoptosis via caspase activation |
These findings suggest that the compound may serve as a candidate for further development in cancer therapy.
Antiviral Activity
The compound also demonstrates potential antiviral effects. In vitro studies have shown efficacy against Herpes Simplex Virus Type I, with an IC50 value of approximately 10 µM, indicating moderate antiviral activity.
Case Studies
Study on Cancer Cell Lines :
In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability through apoptosis induction via caspase pathways.
Antiviral Efficacy :
A separate investigation focused on the compound's antiviral properties against Herpes Simplex Virus Type I. The study highlighted a dose-dependent reduction in viral replication, suggesting its potential as a lead for developing antiviral agents.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : Exhibits good solubility in physiological conditions, enhancing bioavailability.
- Distribution : Moderate plasma protein binding essential for maintaining effective concentrations.
- Metabolism : Initial studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
